Benzyl 2-(piperidin-4-yl)acetate

Catalog No.
S3398524
CAS No.
180182-05-2
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(piperidin-4-yl)acetate

CAS Number

180182-05-2

Product Name

Benzyl 2-(piperidin-4-yl)acetate

IUPAC Name

benzyl 2-piperidin-4-ylacetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2

InChI Key

SINAXRLQVIULMJ-UHFFFAOYSA-N

SMILES

C1CNCCC1CC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CNCCC1CC(=O)OCC2=CC=CC=C2

Benzyl 2-(piperidin-4-yl)acetate is an organic compound characterized by its unique structure, which consists of a benzyl group, a piperidin-4-yl moiety, and an acetate group. The molecular formula for Benzyl 2-(piperidin-4-yl)acetate is C${14}$H${17}$N O$_{2}$, and its chemical structure can be represented as follows:

  • Benzyl group: C$_6$H$_5$CH$_2$ (phenyl-methyl)
  • Piperidin-4-yl moiety: A six-membered nitrogen-containing ring with a substituent at the fourth position
  • Acetate group: CH$_3$COO

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its reactive ester functionality and the presence of the nitrogen atom in the piperidine ring, which allows for diverse chemical interactions.

Synthesis of Novel Derivatives:

Benzyl 2-(piperidin-4-yl)acetate serves as a valuable building block in organic synthesis for the preparation of diverse derivatives. The presence of the reactive ester group and the piperidine ring allows for further functionalization through various chemical reactions such as:

  • Amide coupling: The ester group can be readily converted to an amide by reacting with primary or secondary amines, leading to the formation of new compounds with potential biological activities.
  • Alkylation: The piperidine nitrogen can be alkylated with various alkylating agents, introducing additional functionalities and potentially influencing the molecule's properties [].
  • Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups through various reactions, exploring the impact of different substituents on the molecule's behavior [].

These modifications can lead to the development of new compounds with potential applications in medicinal chemistry, materials science, and other research fields.

Precursor for Medicinal Chemistry Studies:

The piperidine core and the ester functionality present in Benzyl 2-(piperidin-4-yl)acetate are frequently found in various bioactive molecules. This makes it a valuable precursor for the synthesis of potential drug candidates. By modifying the molecule through the aforementioned synthetic strategies, researchers can explore the structure-activity relationship and identify compounds with desired pharmacological properties.

For example, studies have shown that certain derivatives of Benzyl 2-(piperidin-4-yl)acetate exhibit:

  • Anticonvulsant activity: Some derivatives have been reported to possess anticonvulsant properties, suggesting their potential application in treating epilepsy [].
  • Antidepressant activity: Other studies have explored the antidepressant potential of specific derivatives, highlighting the diverse therapeutic possibilities associated with this scaffold.
Due to its functional groups. Notable reactions include:

  • Esterification: The acetate group can react with alcohols to form new esters.
  • Nucleophilic substitution: The piperidine nitrogen can participate in nucleophilic attacks, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol.

These reactions enable the modification of Benzyl 2-(piperidin-4-yl)acetate to create derivatives with potentially enhanced biological activities or different pharmacological properties.

Benzyl 2-(piperidin-4-yl)acetate exhibits promising biological activity. Derivatives of this compound have been studied for their potential as pharmaceuticals, particularly in the context of antiviral and anti-inflammatory applications. For instance, certain modifications of Benzyl 2-(piperidin-4-yl)acetate have shown effectiveness against influenza viruses and have been identified as potential drug candidates due to their ability to interact with viral proteins .

The synthesis of Benzyl 2-(piperidin-4-yl)acetate typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Acetate formation: The piperidine derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetate group.
  • Benzylation: Finally, a benzyl group is introduced through nucleophilic substitution or coupling reactions.

For example, one synthetic route involves reacting piperidine with benzyl alcohol and 4-hydroxyacetic acid to yield Benzyl 2-(piperidin-4-yl)acetate along with water as a byproduct.

Benzyl 2-(piperidin-4-yl)acetate serves multiple purposes in research and industry:

  • Pharmaceutical intermediates: It is used in the synthesis of various bioactive compounds.
  • Research tool: The compound aids in studying structure-activity relationships in medicinal chemistry.
  • Potential drug candidate: Its derivatives are being explored for their therapeutic potential against viral infections and other diseases .

Studies have indicated that Benzyl 2-(piperidin-4-yl)acetate and its derivatives can interact with various biological targets, including viral proteins and enzymes involved in inflammatory pathways. For example, molecular docking studies suggest that certain derivatives exhibit favorable binding affinities to influenza virus proteins, indicating their potential as antiviral agents .

Additionally, interaction studies using computational methods have provided insights into how modifications to the compound's structure can enhance its biological activity.

Several compounds share structural similarities with Benzyl 2-(piperidin-4-yl)acetate. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
N-benzyl-piperidineContains a benzyl group attached to piperidineLacks acetate functionality
4-fluorobenzyl-piperidineSimilar piperidine structure with fluorine substitutionEnhanced lipophilicity due to fluorine
Piperidinopropanoic acidPiperidine ring with propanoic acidContains a carboxylic acid instead of ester
N-benzyl-N-methyl-piperidineBenzyl and methyl groups on piperidineMethyl substitution may alter pharmacokinetics

Benzyl 2-(piperidin-4-yl)acetate stands out due to its specific combination of an acetate group and a piperidine ring, which allows for unique reactivity patterns and biological interactions not present in other similar compounds .

Traditional Esterification Approaches

Acid-Catalyzed Condensation of 2-(Piperidin-4-Yl)Acetic Acid

The most widely reported method for synthesizing benzyl 2-(piperidin-4-yl)acetate involves acid-catalyzed esterification between 2-(piperidin-4-yl)acetic acid and benzyl alcohol. Sulfuric acid ($$H2SO4$$) and p-toluenesulfonic acid ($$p$$-TsOH) are commonly employed as Brønsted acid catalysts, facilitating protonation of the carboxylic acid to form a reactive acyloxy intermediate. The reaction typically proceeds under reflux conditions (110–130°C) in toluene or dichloromethane, achieving yields of 65–85% within 6–12 hours. Kinetic studies of analogous esterifications, such as benzyl alcohol acetylation, demonstrate that acid catalysts accelerate the nucleophilic attack of the alcohol on the activated carbonyl, followed by water elimination.

Table 1: Comparative performance of acid catalysts in esterification

CatalystTemperature (°C)SolventYield (%)Reaction Time (h)
$$H2SO4$$120Toluene788
$$p$$-TsOH110Dichloromethane826

Solvent Systems for Benzyl Alcohol Activation

Solvent choice critically influences reaction efficiency by modulating reagent solubility and transition-state stabilization. Polar aprotic solvents like dichloromethane enhance nucleophilicity of benzyl alcohol, while toluene’s high boiling point facilitates reflux-driven water removal. Recent studies on solvent-free esterifications, such as tetrabutylammonium iodide (TBAI)-catalyzed systems, report comparable yields (80–90%) by minimizing side reactions and simplifying purification. However, solvent-free conditions require precise stoichiometry to avoid diacetyl byproduct formation.

Novel Catalytic Strategies

Transition Metal-Mediated Coupling Reactions

While traditional methods dominate, palladium-catalyzed coupling reactions offer potential for modular synthesis. For instance, Pd/CeO$$_2$$ composites have been shown to oxidize benzyl alcohol to benzaldehyde under aerobic conditions, suggesting applicability in tandem oxidation-esterification sequences. Though direct evidence for benzyl 2-(piperidin-4-yl)acetate synthesis via such routes is limited, Pd-mediated C–H activation could enable direct coupling of piperidine derivatives with benzyl acetate precursors.

Enzyme-Catalyzed Stereoselective Syntheses

Enzymatic esterification using lipases or esterases remains underexplored for this compound. However, studies on analogous systems (e.g., ethyl 2-(piperidin-4-yl)acetate) demonstrate that immobilized Candida antarctica lipase B (CAL-B) achieves enantioselective acetylation under mild conditions (30–40°C, pH 7). Such methods could circumvent racemization issues associated with acid catalysis, though substrate specificity for piperidine-containing alcohols requires further validation.

Continuous Flow Chemistry Applications

Continuous flow systems enhance reproducibility and scalability by enabling precise control over reaction parameters. A microreactor-based setup with inline NMR monitoring, adapted for benzyl alcohol acetylation, achieved real-time tracking of intermediates like acetyl ammonium ions and ketene. Applied to benzyl 2-(piperidin-4-yl)acetate synthesis, this technology could optimize residence times and mitigate exothermic risks during acid-catalyzed esterification. Preliminary data suggest flow systems reduce reaction times by 40–60% compared to batch processes, though substrate viscosity remains a challenge.

Antiviral Mechanism Elucidation

Influenza Virus Fusion Inhibition Mechanisms

Benzyl 2-(piperidin-4-yl)acetate shares structural homology with N-benzyl-4,4-disubstituted piperidines, a class of compounds demonstrated to inhibit influenza A virus (IAV) fusion by targeting the hemagglutinin (HA) protein [3] [6] [7]. HA mediates viral entry by facilitating membrane fusion between the virus and host endosomal membrane, a process triggered by acidic pH. Computational docking studies of analogous piperidine derivatives reveal a novel binding site at the base of the HA2 subunit, adjacent to the fusion peptide [3] [7]. This site accommodates the N-benzylpiperidine moiety through π-stacking interactions with phenylalanine (F9) and tyrosine (Y119) residues in HA2, while the protonated piperidine nitrogen forms a salt bridge with glutamic acid (E120) [6] [7]. These interactions stabilize the HA prefusion conformation, preventing the structural rearrangements required for membrane fusion [3].

The specificity of this mechanism for H1N1 subtypes arises from sequence variations in the HA2 region. For instance, the HA1-S326V mutation, which confers resistance to piperidine-based inhibitors, alters the proximity of the binding pocket to the fusion peptide, underscoring the importance of HA2 residue conservation in inhibitor efficacy [7].

Structure-Activity Relationships in H1N1 Specificity

SAR analyses of N-benzyl-4,4-disubstituted piperidines highlight critical structural determinants for antiviral activity:

SubstituentModificationImpact on Activity
N-1-Benzyl groupRemoval or replacementComplete loss of activity [3] [7]
R2 Benzyl groupSubstitution with cyclohexyl10-fold reduction in potency [7]
4-Fluorobenzyl (R1)Introduction of halogenEnhanced binding affinity [6]
Piperidine nitrogenProtonation at acidic pHEssential for salt bridge [7]

The N-1-benzyl group is indispensable, as its absence abolishes activity, while halogenation at the para position of the benzyl ring (e.g., 4-fluorobenzyl) improves hydrophobic interactions with HA2 [6] [7]. Conversely, bulkier substituents at R2, such as cyclohexyl, sterically hinder binding, reducing potency [7]. These findings suggest that benzyl 2-(piperidin-4-yl)acetate’s acetate group may serve as a flexible linker for further functionalization, potentially optimizing interactions with the HA2 pocket.

Central Nervous System Targeting

Acetylcholinesterase Binding Dynamics

While the provided sources do not directly address acetylcholinesterase (AChE) interactions for benzyl 2-(piperidin-4-yl)acetate, piperidine derivatives are well-documented in AChE inhibition. The compound’s piperidine nucleus and ester functionality resemble structural motifs in known AChE inhibitors, such as donepezil, which utilize cation-π interactions with the enzyme’s catalytic site [5]. Molecular modeling studies hypothesize that the protonated piperidine nitrogen could engage with AChE’s peripheral anionic site, while the benzyl group participates in aromatic stacking with tryptophan residues [5]. However, experimental validation is required to confirm these interactions.

Dopamine Receptor Modulation Pathways

Structural analogs of benzyl 2-(piperidin-4-yl)acetate, such as 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, exhibit potent dopamine reuptake inhibition by binding to the dopamine transporter (DAT) [5]. The piperidine ring’s conformation enables optimal positioning within DAT’s substrate-binding pocket, where the benzyl group enhances lipophilicity and membrane permeability [5]. Substitution at the 4-position of the piperidine ring (e.g., acetate groups) may modulate selectivity for DAT over serotonin or norepinephrine transporters, though this remains speculative without direct evidence.

Comparative analysis of piperidine-based dopamine reuptake inhibitors reveals that electron-donating substituents on the benzyl ring improve DAT affinity, while bulky groups at the 4-position reduce off-target effects [5]. These insights suggest that benzyl 2-(piperidin-4-yl)acetate’s acetate moiety could fine-tune its pharmacokinetic profile, potentially enhancing CNS bioavailability.

N-Benzyl Group Optimization

The N-benzyl substituent in Benzyl 2-(piperidin-4-yl)acetate represents a critical pharmacophore that significantly influences the compound's biological activity and physicochemical properties. Systematic modification of this benzyl moiety has revealed important structure-activity relationships that guide the development of improved analogs [1] [2] [3].

Electronic effects play a paramount role in N-benzyl group optimization. Studies with N-benzyl-4,4-disubstituted piperidines have demonstrated that electron-withdrawing substituents on the benzyl ring generally enhance biological activity compared to the unsubstituted parent compound [1] [2]. The 4-fluorobenzyl derivative exhibits particularly favorable properties, showing up to 5-fold increased potency relative to the unsubstituted benzyl analog [1]. This enhancement is attributed to the electron-withdrawing nature of the fluorine atom, which modulates the electronic density of the aromatic system and potentially improves binding interactions with target proteins.

Position-dependent effects on the benzyl ring demonstrate distinct activity profiles. Para-substitution with electron-withdrawing groups such as fluorine and chlorine consistently produces compounds with enhanced activity [1] [2]. The 4-chlorobenzyl derivative shows a 1.2-fold improvement in potency, though less pronounced than the fluorinated analog [1]. Meta-substitution with fluorine maintains equipotency to the parent compound, while ortho-substitution typically results in diminished activity [1]. This positional sensitivity suggests specific geometric requirements for optimal receptor binding.

The incorporation of electron-donating groups on the benzyl ring generally leads to reduced biological activity [1] [4]. Methoxy and methyl substituents at the para-position decrease activity by 20-30% compared to the unsubstituted compound [1]. This observation aligns with the general trend favoring electron-withdrawing modifications for enhanced potency in this chemical series.

Multiple substitution patterns on the benzyl ring have been explored to further optimize activity. However, the 3,4-difluorobenzyl derivative shows complete loss of activity, indicating that excessive electron withdrawal or steric hindrance can be detrimental to biological function [1]. This finding emphasizes the importance of balanced electronic modulation rather than maximizing electron-withdrawing effects.

The benzyl ester functionality itself serves as a critical structural element that can be modified to enhance drug-like properties [5] [6]. Studies have shown that the benzyl ester group enhances substrate affinity and broadens substrate specificity in enzymatic systems [5]. The aromatic character of the benzyl group contributes to favorable π-stacking interactions and hydrophobic binding, making it superior to aliphatic ester alternatives such as methyl, ethyl, or tert-butyl esters [5].

Bioisosteric replacements for the benzyl group have been investigated to improve metabolic stability and reduce potential toxicity from benzyl alcohol release [7]. Nonclassical phenyl bioisosteres including cubane, bicyclo[1.1.1]pentane, and carborane derivatives have shown promise as effective benzyl replacements [7]. These modifications can maintain biological activity while providing improved pharmacokinetic properties, particularly enhanced metabolic stability and reduced cytochrome P450-mediated oxidation [7].

Piperidine Ring Substitution Patterns

The piperidine ring in Benzyl 2-(piperidin-4-yl)acetate provides multiple sites for structural modification, each offering distinct opportunities to modulate biological activity, selectivity, and pharmacokinetic properties [8] [9] [10]. Position-specific substitution patterns on the piperidine ring have been extensively studied, revealing critical structure-activity relationships that guide analog development.

Substitution at the 2-position of the piperidine ring typically involves aryl or heteroaryl groups, which can dramatically influence binding affinity and selectivity [11] [12]. Asymmetric lithiation approaches enable the stereoselective introduction of various substituents at this position [12]. The 2-arylpiperidine motif is particularly prevalent in bioactive compounds, with the stereochemistry at this position critically influencing biological activity [11] [12]. Enantioselective synthesis methods using chiral auxiliaries such as phenylglycinol have been developed to access both R and S configured 2-substituted piperidines with high optical purity [12].

The 3-position of the piperidine ring offers opportunities for introducing alkyl or hydroxyl substituents [13] [14]. Catalytic enantioselective synthesis of 3-piperidines has been achieved through rhodium-catalyzed asymmetric reductive Heck reactions, providing access to a wide variety of enantioenriched 3-substituted derivatives [13] [14]. These methods demonstrate excellent functional group tolerance and can be performed on gram scale, making them practical for pharmaceutical development [14].

Substitution at the 4-position presents unique conformational considerations due to the chair conformation of the piperidine ring [8] [9] [10]. Axial and equatorial orientations of 4-substituents result in different steric and electronic environments, significantly affecting biological activity [8] [9]. Electron-withdrawing groups at the 4-position generally enhance activity when in the axial orientation, while electron-donating groups are preferred in the equatorial position [10] [15]. This positional preference reflects the specific geometric requirements for optimal receptor binding and suggests that conformational flexibility may be important for activity.

Multiple substitution patterns on the piperidine ring provide opportunities for fine-tuning biological properties [16] [17] [18]. Trans-2,4-disubstituted piperidines can be accessed with high stereoselectivity through kinetic resolution methods using chiral bases such as sparteine [17]. The diastereomeric ratios achievable with these methods can exceed 200:1, providing access to stereochemically pure compounds for biological evaluation [18]. Cis-2,4-disubstituted derivatives generally show lower stereoselectivity and reduced biological activity compared to their trans counterparts [18].

The 2,5-disubstituted piperidine pattern is common in natural products and can be accessed through asymmetric synthesis from chiral aziridines [16]. These compounds often exhibit high stereoselectivity in their formation, with one-pot sequential reactions providing efficient access to the desired stereoisomers [16]. The cis-2,6-disubstituted pattern, found in alkaloids such as coniine and spectaline, can be synthesized with excellent stereochemical control using appropriately designed synthetic sequences [16].

Functional group interconversion at various positions of the piperidine ring allows access to diverse substitution patterns from common intermediates [17]. The 4-methylene group serves as a versatile handle for further functionalization, enabling the preparation of 2,4-disubstituted and 2,2,4-trisubstituted piperidines through various chemical transformations [17]. This approach provides a modular strategy for accessing complex substitution patterns with defined stereochemistry.

Chiral Center Engineering

Enantioselective Synthesis Techniques

The development of enantioselective synthesis techniques for piperidine derivatives has advanced significantly, offering multiple complementary approaches to access enantiomerically pure compounds [19] [20] [13] [21] [22]. These methods address the critical need for stereocontrolled access to chiral piperidines, which often exhibit dramatically different biological activities between enantiomers.

Asymmetric hydrogenation represents one of the most powerful approaches for enantioselective piperidine synthesis [20] [11]. Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts using MeO-BoQPhos ligands achieves excellent enantioselectivities up to 99.3:0.7 enantiomeric ratio [11]. This method accommodates a wide range of α-aryl and α-heteroaryl substituents, providing practical access to pharmaceutically relevant piperidine derivatives [11]. The mechanism involves an outer-sphere dissociative pathway where initial protonation of the enamine intermediate determines the stereochemical outcome rather than the hydride reduction step [11].

Rhodium-catalyzed asymmetric carbometalation offers another highly effective approach to enantioenriched piperidines [13] [14]. The method involves partial reduction of pyridine followed by rhodium-catalyzed asymmetric reductive Heck reaction with boronic acids [14]. This three-step sequence provides access to 3-substituted piperidines with excellent enantioselectivity and broad functional group tolerance [14]. The reaction can be performed on gram scale and has been successfully applied to the formal synthesis of clinically used materials such as Preclamol and Niraparib [14].

Chiral auxiliary-based approaches utilize readily available and inexpensive chiral building blocks to control stereochemistry [23] [24]. Pseudoephedrine has proven particularly effective as a chiral auxiliary in asymmetric aza-Michael reactions [23]. Remarkably, simple modification of the auxiliary structure, such as derivatization of the hydroxyl group as a bulky trialkylsilyl ether, leads to formation of the corresponding product with opposite configuration at the newly created stereogenic center [23]. This stereodivergent protocol allows access to both enantiomers using the same chiral auxiliary.

Organocatalytic methods provide metal-free alternatives for enantioselective piperidine synthesis [21] [22] [25]. Chiral phosphepines have been successfully employed as catalysts for the asymmetric [4+2] annulation of imines with allenes, providing functionalized piperidine derivatives with excellent stereoselectivity [22] [25]. The C2-symmetric nature of these catalysts enables high levels of asymmetric induction while operating under mild reaction conditions [25].

Radical-mediated asymmetric synthesis has emerged as a powerful tool for accessing chiral piperidines [19]. Enantioselective radical-mediated δ C-H cyanation of acyclic amines using chiral copper catalysts enables the direct conversion of simple linear amines to complex asymmetric piperidine products [19]. This method interrupts the traditional Hofmann-Löffler-Freytag reaction and incorporates a carbonyl equivalent selectively at the δ position with excellent enantioselectivity [19].

Enzymatic approaches offer environmentally friendly routes to enantiomerically pure piperidines [26]. Transaminase-based dynamic kinetic resolution has been successfully applied to the industrial synthesis of pharmaceutical intermediates [14]. These biocatalytic methods often provide exceptional enantioselectivities (90-99% enantiomeric excess) while operating under mild conditions with minimal environmental impact [26].

Metal-catalyzed cyclization approaches enable direct access to chiral piperidines from acyclic precursors [20] [26]. Copper/iridium dual catalysis has been employed for the construction of bridged piperidine-γ-butyrolactone skeletons with three skipped stereocenters [26]. The excellent enantioselectivity control is achieved through synergistic Cu/Ir-catalyzed asymmetric allylic alkylation followed by aza-Prins cyclization/lactonization sequences [26].

Diastereomeric Activity Profiling

The biological activity of piperidine derivatives is profoundly influenced by their stereochemical configuration, with diastereomers often exhibiting markedly different pharmacological profiles [27] [28] [29] [30]. Understanding these stereochemical relationships is essential for optimizing therapeutic efficacy while minimizing adverse effects.

Diastereomeric ratios in biological activity can vary dramatically depending on the specific substitution pattern and target system [27] [28] [8]. Studies with diarylmethylpiperidines have revealed that different diastereomers can show activity ratios ranging from 5:1 to 50:1 for receptor binding affinity [27] [28]. The delta opioid receptor binding studies demonstrate that certain diastereomers bind with Ki values in the low nanomolar range while others show negligible affinity for mu and kappa receptors, indicating excellent selectivity [27] [28].

The influence of stereochemistry on biological activity is particularly pronounced in compounds with multiple chiral centers [8] [29] [30]. Studies with 4-substituted piperidine derivatives have shown that the spatial arrangement of substituents critically affects binding to target proteins [8]. The two nitrogen atoms in related piperazine systems exhibit different structure-activity relationships, with one nitrogen being essential for electrostatic interaction while the other appears unnecessary for receptor recognition [28].

Separation methods for diastereomeric piperidine derivatives rely primarily on chromatographic techniques [31] [32] [33]. Reversed-phase high-performance liquid chromatography has proven particularly effective for resolving peptide diastereomers containing piperidine motifs [33]. The separation mechanism often depends on differential secondary structure disruption caused by stereoisomeric differences [33]. Resolution factors typically range from 1.0 to 6.0 depending on the specific diastereomeric relationship and separation conditions.

Crystallization-based separation methods can provide highly pure diastereomeric products when appropriate conditions are identified [34]. Fractional crystallization has been successfully applied to separate diastereomeric mixtures, though this approach often requires systematic screening of solvent systems and crystallization conditions [34]. The efficiency of crystallization-based separation depends strongly on the differences in solubility between diastereomers.

Capillary electrophoresis offers an alternative approach for diastereomer separation, particularly for charged piperidine derivatives [35]. This method can achieve separation based on differences in electrophoretic mobility between diastereomers, with chiral selectors sometimes employed to enhance resolution [35]. The high resolving power of capillary electrophoresis makes it particularly useful for analyzing complex diastereomeric mixtures.

The pharmacological differences between diastereomers extend beyond simple potency differences to include selectivity, duration of action, and side effect profiles [29] [30]. Studies with 4-methyl piperidine derivatives have shown that different stereoisomers can exhibit similar potencies as inhibitors while showing different reversibility profiles [29] [30]. This observation suggests that stereochemistry may influence the kinetics of binding and dissociation rather than just the thermodynamics of the binding interaction.

Metabolic stability often varies significantly between diastereomers, affecting the pharmacokinetic properties of the compounds [36]. Different stereoisomers can show vastly different susceptibilities to cytochrome P450-mediated oxidation, particularly at benzylic positions [36]. This differential metabolism can lead to differences in bioavailability, clearance, and duration of action between diastereomeric drugs.

XLogP3

1.9

Dates

Last modified: 08-19-2023

Explore Compound Types